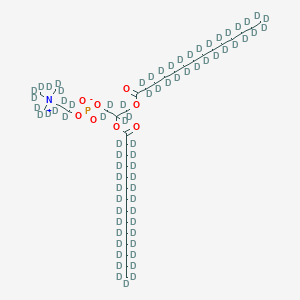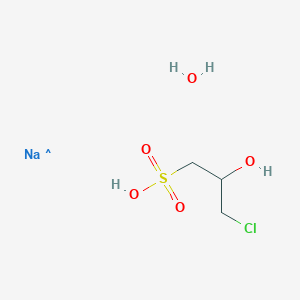
3',5'-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine is a synthetic derivative of thymidine, a nucleoside that is a component of DNA. This compound is often used in organic synthesis and medicinal chemistry due to its unique protective groups that enhance its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine typically involves the protection of the hydroxyl groups of thymidine with T-butyldimethylsilyl groups. The sulfonylation of the thymidine molecule is achieved using 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl-protected hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The silyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation, or nucleophiles for sulfonyl group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, desilylation would yield the corresponding hydroxylated thymidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound is used as a protected intermediate in the synthesis of more complex molecules. The protective groups help to prevent unwanted side reactions.
Biology
In biological research, derivatives of thymidine are often used in studies of DNA replication and repair.
Medicine
In medicinal chemistry, protected nucleosides like this compound are used in the development of antiviral and anticancer drugs.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine involves its role as a protected nucleoside. The protective groups enhance the stability of the molecule, allowing it to participate in various chemical reactions without degradation. The molecular targets and pathways involved would depend on the specific application, such as its incorporation into DNA or its use as a precursor in drug synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine
- O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(4-methylphenylsulfonyl)thymidine
Uniqueness
The uniqueness of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine lies in its combination of protective groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic and medicinal chemistry applications.
Eigenschaften
Molekularformel |
C37H64N2O7SSi2 |
|---|---|
Molekulargewicht |
737.1 g/mol |
IUPAC-Name |
[1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl] 2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C37H64N2O7SSi2/c1-23(2)27-18-28(24(3)4)33(29(19-27)25(5)6)47(41,42)45-34-26(7)21-39(35(40)38-34)32-20-30(46-49(16,17)37(11,12)13)31(44-32)22-43-48(14,15)36(8,9)10/h18-19,21,23-25,30-32H,20,22H2,1-17H3 |
InChI-Schlüssel |
ZZMOJCPJGSXIEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1OS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)



![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)





![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

